(2-Fluoro-6-(thiazol-5-yl)pyridin-3-yl)boronic acid
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Overview
Description
(2-Fluoro-6-(thiazol-5-yl)pyridin-3-yl)boronic acid: is a boronic acid derivative that features a pyridine ring substituted with a fluoro group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-(thiazol-5-yl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the boronic acid group is converted to a boronate ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The fluoro group and the thiazole ring can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Boronate esters or boronic anhydrides.
Reduction: Boranes or borohydrides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2-Fluoro-6-(thiazol-5-yl)pyridin-3-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions .
Biology: In biological research, this compound can be used to synthesize molecules that interact with biological targets, such as enzymes or receptors, for studying their functions and developing potential therapeutic agents .
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable scaffold for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components .
Mechanism of Action
The mechanism of action of (2-Fluoro-6-(thiazol-5-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
3-Pyridinylboronic acid: Another boronic acid derivative with a pyridine ring, used in similar synthetic applications.
2-Fluoro-3-pyridineboronic acid: A closely related compound with a different substitution pattern on the pyridine ring.
Uniqueness: (2-Fluoro-6-(thiazol-5-yl)pyridin-3-yl)boronic acid is unique due to the presence of both a fluoro group and a thiazole ring, which can impart distinct electronic and steric properties. These features can enhance its reactivity and selectivity in various chemical reactions, making it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C8H6BFN2O2S |
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Molecular Weight |
224.02 g/mol |
IUPAC Name |
[2-fluoro-6-(1,3-thiazol-5-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H6BFN2O2S/c10-8-5(9(13)14)1-2-6(12-8)7-3-11-4-15-7/h1-4,13-14H |
InChI Key |
YOYASKJZAISGSI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=C(C=C1)C2=CN=CS2)F)(O)O |
Origin of Product |
United States |
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